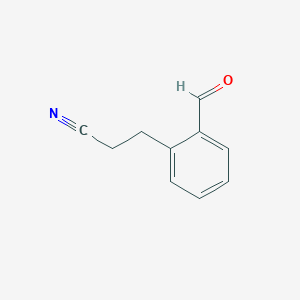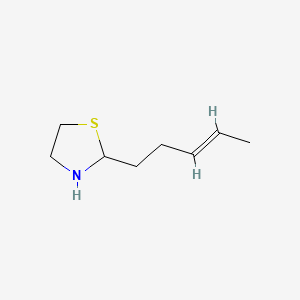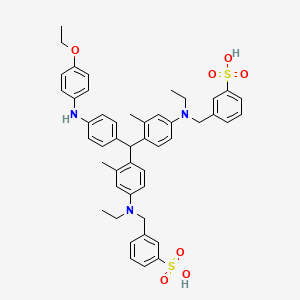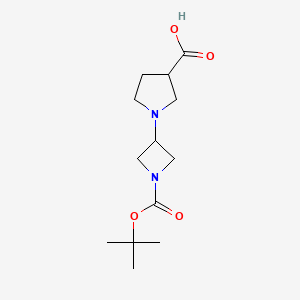
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an azetidine ring, and a pyrrolidine carboxylic acid moiety. The presence of these functional groups makes it a versatile building block in synthetic chemistry and drug development.
准备方法
The synthesis of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving a suitable precursor, such as a dihaloalkane or a dihaloalkene.
Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings through a suitable linker, such as a carboxylic acid or an ester.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor agonists/antagonists.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals, such as polymers and surfactants.
作用机制
The mechanism of action of 1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the Boc protecting group can enhance the compound’s stability and bioavailability, allowing it to reach its target site more effectively.
相似化合物的比较
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(1-Tert-butoxycarbonyl-azetidin-3-YL)-methyl-1H-pyrazole-3-carboxylic acid: This compound also contains an azetidine ring and a Boc protecting group but differs in the presence of a pyrazole ring instead of a pyrrolidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound contains a selenazole ring and is used in the synthesis of heterocyclic amino acids.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for the synthesis of a wide range of bioactive molecules.
属性
分子式 |
C13H22N2O4 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-7-10(8-15)14-5-4-9(6-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI 键 |
BRPUZBGXSLNYIG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)

![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
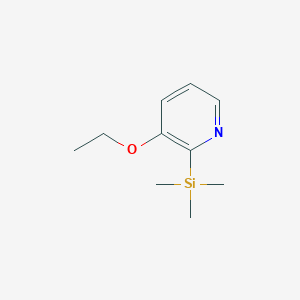
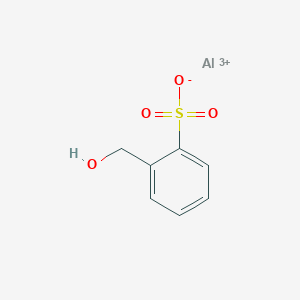

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
